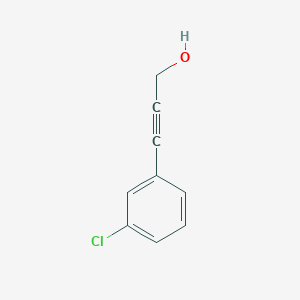

3-(3-Chlorophenyl)prop-2-yn-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-chlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWQDMZGLWMJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399057 | |

| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-33-3 | |

| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Prop 2 Yn 1 Ol

Regioselective and Stereoselective Synthetic Approaches to 3-(3-Chlorophenyl)prop-2-yn-1-ol

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules. For this compound, regioselectivity ensures the formation of the desired constitutional isomer, while stereoselective methods would be required for the synthesis of specific enantiomers if a chiral center is introduced.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, this strategy involves the coupling of a 3-halochlorobenzene, such as 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene, with propargyl alcohol. The higher reactivity of bromine and iodine compared to chlorine in the oxidative addition step to the palladium(0) center allows for selective reaction at the desired position.

The catalytic cycle of the Sonogashira reaction involves two main interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. beilstein-journals.org The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is the active species for the transmetalation step. beilstein-journals.org

Table 1: Typical Catalysts and Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ wikipedia.orglibretexts.org | Primary catalyst for cross-coupling |

| Copper(I) Co-catalyst | CuI wikipedia.org | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid issues related to the formation of alkyne homocoupling byproducts (Glasner coupling) and the toxicity of copper. beilstein-journals.org These methods often employ more active palladium catalysts or different reaction conditions.

An alternative and classical approach to constructing the carbon skeleton of this compound is through the nucleophilic addition of an organometallic reagent to an aldehyde. organic-chemistry.org This method involves the reaction of an alkynyl nucleophile with 3-chlorobenzaldehyde (B42229).

The most common organometallic reagents for this purpose are Grignard reagents (organomagnesium halides). organic-chemistry.orgmasterorganicchemistry.com The synthesis would proceed by first preparing an alkynyl Grignard reagent, such as ethynylmagnesium bromide. This is typically generated by the deprotonation of a terminal alkyne like acetylene (B1199291) with a stronger Grignard reagent (e.g., ethylmagnesium bromide) or by direct reaction with magnesium. sciencemadness.org The resulting alkynyl Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. youtube.comyoutube.com A subsequent acidic workup protonates the resulting alkoxide to yield the secondary propargyl alcohol, this compound. masterorganicchemistry.comyoutube.com

Other organometallic reagents, such as organolithium, organozinc, or organoindium compounds, can also be employed for the alkynylation of aldehydes. organic-chemistry.org These reagents offer different reactivity profiles and may be advantageous in specific contexts, such as improving functional group tolerance or achieving higher yields. organic-chemistry.org

Table 2: Comparison of Organometallic Reagents for Alkynylation

| Reagent Type | General Formula | Precursor | Key Features |

|---|---|---|---|

| Grignard Reagent | R-C≡C-MgX | Terminal Alkyne + R'MgX | Highly reactive, strong base, widely used. organic-chemistry.org |

| Organolithium | R-C≡C-Li | Terminal Alkyne + R'Li | Very strong base and nucleophile, can have solubility issues. |

| Organozinc | (R-C≡C)₂Zn | Terminal Alkyne + R'₂Zn | Milder, more functional group tolerant, often used in asymmetric synthesis. organic-chemistry.org |

The synthesis of enantiomerically pure propargylic alcohols is of significant interest, as chirality is a key feature in many biologically active molecules. acs.org Biocatalysis offers a powerful platform for achieving high stereoselectivity under mild reaction conditions. acs.orgmdpi.com

For producing chiral analogues of this compound, a chemo-enzymatic approach can be employed. mdpi.com One common strategy is the kinetic resolution of a racemic mixture of the alcohol. This involves using an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the slower-reacting enantiomeric alcohol from the acylated product. mdpi.comresearchgate.net

A more advanced approach is deracemization, which can theoretically convert 100% of a racemic starting material into a single enantiomer. One such method involves a bienzymatic cascade. acs.org In this system, a non-selective peroxygenase (UPO) oxidizes both enantiomers of the racemic propargyl alcohol to the corresponding achiral ketone (1-(3-chlorophenyl)prop-2-yn-1-one). Subsequently, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to a single enantiomer of the alcohol. acs.org The choice of ADH (e.g., from Lactobacillus kefir or Thermoanaerobacter brockii) determines whether the (R)- or (S)-enantiomer is produced. acs.org

Functional Group Interconversions Leading to the Propargyl Alcohol Moiety

The propargyl alcohol functional group can also be generated through the transformation of other functional groups within a pre-formed carbon skeleton. This approach, known as functional group interconversion (FGI), provides alternative synthetic pathways. organic-chemistry.org

A primary FGI route to this compound is the selective reduction of the corresponding α,β-alkynyl ketone, 1-(3-chlorophenyl)prop-2-yn-1-one. This ketone precursor could be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with propynoyl chloride or through the oxidation of the target alcohol itself. The reduction of the ynone to the propargyl alcohol requires a chemoselective reducing agent that will reduce the carbonyl group without affecting the alkyne or the aryl chloride. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often used at low temperatures to enhance selectivity.

Another potential FGI involves the reaction of 1-chloro-3-ethynylbenzene (B1583893) with formaldehyde. This reaction, while conceptually simple, can be challenging to control due to the potential for polymerization of formaldehyde.

Furthermore, propargylic acetates can be converted to propargylic alcohols via hydrolysis. organic-chemistry.org This could be part of a synthetic sequence where the acetate (B1210297) is used as a protecting group or as part of a multicomponent reaction. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. In the context of synthesizing this compound, several strategies can be adopted to improve the sustainability of the process.

Catalyst Efficiency and Recyclability: For the Sonogashira coupling, developing catalysts that are highly efficient (requiring very low loadings, in parts-per-million) and can be recovered and reused is a key green objective. organic-chemistry.org The use of aqueous media for the reaction not only reduces the reliance on volatile organic compounds (VOCs) but can also facilitate catalyst recycling. organic-chemistry.orgacs.org

Alternative Energy Sources: Microwave irradiation or ultrasonication can be used to accelerate reaction rates, often leading to shorter reaction times, reduced energy consumption, and cleaner reaction profiles compared to conventional heating.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The addition of an alkynyl Grignard reagent to 3-chlorobenzaldehyde is an example of a high atom economy reaction, as all atoms of the two main reactants are incorporated into the intermediate alkoxide.

Use of Renewable Feedstocks and Greener Reagents: While not always straightforward for this specific molecule, green chemistry encourages the use of starting materials derived from renewable sources. Furthermore, replacing hazardous reagents with safer alternatives is a constant goal. For example, the development of copper-free Sonogashira reactions minimizes the use of a toxic heavy metal. beilstein-journals.org

Continuous Flow Synthesis: Performing syntheses in continuous flow reactors rather than in batch processes offers numerous advantages, including better control over reaction parameters (temperature, pressure), improved safety, and higher space-time yields. rsc.org This approach can be particularly beneficial for managing exothermic reactions or for the in-situ generation and use of reactive intermediates.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenyl Prop 2 Yn 1 Ol

Reactions Involving the Terminal Hydroxyl Group

The hydroxyl group of 3-(3-chlorophenyl)prop-2-yn-1-ol can undergo several key reactions, including esterification, etherification, the Mitsunobu reaction, and oxidation. These transformations are fundamental in modifying the alcohol functionality to introduce new chemical properties and to build more complex molecular architectures.

Esterification and Etherification Reactions of the Propargyl Alcohol

Esterification and etherification are common transformations for propargyl alcohols. In the case of this compound, these reactions involve the conversion of the hydroxyl group into an ester or ether, respectively. These reactions are typically acid-catalyzed or occur via nucleophilic substitution. For instance, the reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base leads to the corresponding ester. Similarly, etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is deprotonated to form an alkoxide, which then reacts with an alkyl halide.

A related compound, 3-(3-chlorophenyl)propionic acid ethyl ester, highlights a common ester structure that can be derived from the corresponding carboxylic acid. riekemetals.com While not a direct reaction of the propargyl alcohol, it demonstrates the formation of an ester linkage within a similar molecular framework.

Mitsunobu Reactions and Derivatization Strategies

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters, phenyl ethers, and thioethers. wikipedia.orgorganic-chemistry.org This reaction typically employs triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis. organic-chemistry.orgnih.gov

The mechanism involves the activation of the alcohol by triphenylphosphine and DEAD, forming a good leaving group that is subsequently displaced by a nucleophile. organic-chemistry.org The choice of nucleophile is broad, but it should be sufficiently acidic to protonate the DEAD reagent and prevent side reactions. organic-chemistry.org This reaction has been widely used in the synthesis of complex natural products and other biologically active molecules. wikipedia.org For instance, it has been employed in the synthesis of 3-deazapurine carbocyclic nucleosides, demonstrating its utility in preparing antiviral compounds. auburn.edu

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent | Function |

|---|---|

| Triphenylphosphine (PPh3) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant and proton acceptor |

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, 3-(3-chlorophenyl)prop-2-ynal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will further oxidize the aldehyde to the carboxylic acid, 3-(3-chlorophenyl)prop-2-ynoic acid.

The oxidation of a similar propargyl alcohol, 3-phenylprop-2-yn-1-ol, is a well-established transformation in organic synthesis. nih.govsigmaaldrich.com These reactions are crucial for introducing carbonyl functionalities, which are versatile intermediates for further synthetic manipulations.

Transformations of the Alkyne Functionality

The carbon-carbon triple bond of this compound is a site of high reactivity, enabling a variety of addition and cycloaddition reactions. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds.

Hydration and Hydrohalogenation Reactions

The hydration of the alkyne in this compound, typically catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule to yield a ketone. The initial enol intermediate rapidly tautomerizes to the more stable keto form.

Hydrohalogenation involves the addition of a hydrogen halide (HX) across the triple bond. This reaction can proceed via an electrophilic addition mechanism. The regioselectivity of the addition depends on the specific reaction conditions and the nature of the substituents on the alkyne.

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

The alkyne functionality of this compound can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] cycloadditions, for example, involving nitrile N-oxides, can lead to the formation of isoxazole (B147169) derivatives. nih.govmdpi.com These reactions have been studied both experimentally and theoretically, with the regioselectivity often being a key aspect of the investigation. nih.gov The reactivity in these cycloadditions is influenced by the electronic properties of both the alkyne and the 1,3-dipole. nih.govmdpi.com Similarly, [3+2] cycloadditions with nitrones can yield isoxazolidines. nih.gov

[2+2] cycloadditions are less common for simple alkynes but can be induced photochemically or with specific catalysts. More prevalent are formal [2+2+2] cycloadditions, which can be used to construct pyridine (B92270) rings. mit.edu Intramolecular [4+2] cycloadditions (Diels-Alder reactions) of pyridazinecarbonitriles bearing alkyne side chains have also been reported, leading to the formation of fused benzonitriles. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-Chlorophenyl)propionic acid ethyl ester |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| Diisopropyl azodicarboxylate |

| 3-Deazapurine carbocyclic nucleosides |

| 3-(3-Chlorophenyl)prop-2-ynal |

| 3-(3-Chlorophenyl)prop-2-ynoic acid |

| 3-Phenylprop-2-yn-1-ol |

| Pyridinium chlorochromate |

| Potassium permanganate |

| Chromic acid |

| Nitrile N-oxides |

| Isoxazoles |

| Nitrones |

| Isoxazolidines |

| Pyridines |

| Pyridazinecarbonitriles |

| Benzonitriles |

| (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 3-(2-Chlorophenyl)prop-2-yn-1-ol |

| 3-Phenyl-1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol |

| (±)-trans-3-(2-Phenylcyclopropyl)prop-2-yn-1-ol |

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroarylation, Hydroamination)

The carbon-carbon triple bond in this compound is a site of rich reactivity, particularly in transition metal-catalyzed functionalization reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecular architectures.

Hydroarylation: This process involves the addition of an aryl group and a hydrogen atom across the alkyne. While specific studies on the hydroarylation of this compound are not extensively documented in readily available literature, the general principles of alkyne hydroarylation can be applied. Catalysts based on palladium, gold, or other transition metals are typically employed to facilitate this transformation. The reaction outcome, in terms of regioselectivity (i.e., which carbon of the alkyne the aryl group attaches to), is often influenced by the catalyst system and the electronic properties of the substrates.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, is a powerful method for synthesizing nitrogen-containing compounds. This reaction can be catalyzed by a range of transition metals, including early transition metals (like those from groups 3-5 and lanthanides) and late transition metals. vtt.firesearchgate.net Early transition metals typically activate the amine, whereas late transition metals often work by activating the alkyne. vtt.fi The hydroamination of alkynes can proceed via either an intermolecular or intramolecular pathway. For a molecule like this compound, an intermolecular reaction with a separate amine would yield an enamine or imine, which could then tautomerize or be reduced to an amine. The choice of catalyst is crucial for controlling the regioselectivity and stereoselectivity of the addition. For instance, palladium-catalyzed hydroamination of vinylarenes has been shown to proceed via a Markovnikov addition mechanism. nih.gov

A summary of catalysts commonly used in hydroamination reactions is presented below:

| Catalyst Type | Metal Examples | General Characteristics |

| Early Transition Metals | Zr, Ti, Lanthanides | Amine activation mechanism. vtt.fi |

| Late Transition Metals | Pd, Rh, Cu, Au | Alkyne activation mechanism. researchgate.net |

Click Chemistry Applications (Copper-catalyzed azide-alkyne cycloaddition - CuAAC)

The terminal alkyne functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govnih.govwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govmdpi.com The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. nih.govnih.govmdpi.com

The general scheme for the CuAAC reaction involves the reaction of an organic azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.org The copper(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org

The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or a pharmacophore in biologically active molecules. nih.gov The reaction of this compound with an appropriate azide would yield a triazole with the chlorophenyl and hydroxyl-containing side chain at the 1- and 4-positions of the triazole ring, respectively.

| Reaction Component | Role |

| This compound | Terminal alkyne substrate. |

| Organic Azide (R-N₃) | 1,3-dipole component. |

| Copper(I) Catalyst (e.g., CuI, or CuSO₄/sodium ascorbate) | Facilitates the cycloaddition. wikipedia.org |

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group of this compound offers another handle for chemical modification, primarily through reactions that target the carbon-chlorine bond.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For an S_N_Ar reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com In the case of this compound, the chloro substituent is at the meta position relative to the propargyl alcohol group. The propargyl alcohol group is not a strong electron-withdrawing group, and therefore, the chlorophenyl ring is not sufficiently activated for traditional S_N_Ar reactions to proceed readily under standard conditions. nih.gov Consequently, direct nucleophilic displacement of the chlorine atom is generally challenging.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Halide

The carbon-chlorine bond in this compound can be effectively functionalized using transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of a biaryl or styrenyl derivative, respectively. While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides. researchgate.net

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki | This compound, R-B(OH)₂ | Pd catalyst, Base | Biaryl or vinyl-substituted analog |

| Heck | This compound, Alkene | Pd catalyst, Base | Alkenyl-substituted analog |

| Sonogashira | This compound, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-alkyne substituted analog |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction of this compound with an alkene would introduce a new alkenyl substituent at the 3-position of the phenyl ring. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.org Reacting this compound with a terminal alkyne would result in the formation of a disubstituted alkyne, effectively coupling two alkynyl moieties through the phenyl ring.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.orgharvard.edu The hydroxyl group of the propargyl alcohol in this compound, or a derivative thereof, could potentially act as a directing group. However, the acidic proton of the alcohol would first be deprotonated by the organolithium base. To achieve ortho metalation, the hydroxyl group would likely need to be protected with a suitable group that can also function as a DMG, such as a carbamate (B1207046) or an ether. Following protection, treatment with an organolithium reagent could lead to deprotonation at one of the positions ortho to the directing group (C2 or C6 of the phenyl ring). Subsequent reaction with an electrophile would introduce a new substituent at that position.

Cascade and Multicomponent Reactions Utilizing this compound

The multiple functional groups in this compound make it an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. nih.gov

Cascade Reactions: A cascade reaction involves two or more sequential transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot. For example, a reaction could be initiated at the alkyne or alcohol functionality of this compound, which then triggers a subsequent cyclization or rearrangement involving the phenyl ring or the chloro substituent. For instance, a palladium-catalyzed coupling reaction could be followed by an intramolecular cyclization. daneshyari.com Other possibilities include cascade reactions initiated by the cycloisomerization of the alkynol. rsc.org

Multicomponent Reactions: MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.gov The diverse reactivity of this compound makes it a potential candidate for various MCRs. For example, it could participate as the alkyne component in a Passerini or Ugi reaction after appropriate functionalization. mdpi.com Additionally, it could be a substrate in MCRs that build heterocyclic systems.

Strategic Applications of 3 3 Chlorophenyl Prop 2 Yn 1 Ol in Complex Molecule Synthesis

Role as a Key Synthon in Heterocyclic Compound Synthesis

The intrinsic reactivity of the alkyne and alcohol functionalities in 3-(3-chlorophenyl)prop-2-yn-1-ol allows it to participate in a wide range of cyclization reactions, forming the backbone of numerous heterocyclic systems. The presence of the 3-chlorophenyl group can significantly influence the reactivity and subsequent biological activity of the resulting heterocyclic scaffolds.

Pyridine (B92270) and Pyrrole (B145914) Scaffold Construction

Arylpropargyl alcohols are well-established precursors for nitrogen-containing heterocycles like pyridines and pyrroles. While direct, single-step syntheses from this compound are subject to specific reaction development, established methodologies for analogous substrates are readily applicable. For instance, transition metal-catalyzed reactions, such as the ruthenium-catalyzed [4+2] cycloaddition of enamides with alkynes, provide a direct route to highly substituted pyridines.

Highly substituted pyrroles can be synthesized from propargylic alcohols through methods like gold(I)-catalyzed cyclization with aminopentaynols or copper-mediated oxidative cyclization of N-tosylhydrazones with terminal alkynes. acs.orgresearchgate.net These atom-economic methods are valued for their operational simplicity and tolerance of various functional groups, making this compound a suitable substrate for generating chlorophenyl-substituted pyrroles. acs.org

Table 1: Representative Synthesis of Pyridine Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Aza-Diels-Alder | Dienophile + Imine | Lewis Acid or Thermal | Dihydropyridines |

| [4+2] Cycloaddition | Enamide + Alkyne | Ruthenium Catalyst | Substituted Pyridines |

Furan and Benzofuran (B130515) Derivatives

The synthesis of furans from propargyl alcohols is a well-developed area of organic chemistry. researchgate.net Platinum- and gold-catalyzed cycloisomerization reactions of propargylic oxiranes or the reaction of propargyl alcohols with terminal alkynes are efficient methods for producing polysubstituted furans. researchgate.net Specifically, this compound can serve as a key starting material for 2,5-disubstituted furans bearing a 3-chlorophenyl group.

For benzofuran synthesis, a common strategy involves the coupling of a terminal alkyne with a 2-halophenol, followed by cyclization. Using this compound, a Sonogashira coupling with an appropriate ortho-iodophenol derivative would yield an intermediate that can undergo intramolecular cyclization to form the benzofuran ring. This approach allows for the creation of benzofurans with the 3-chlorophenyl moiety at the 2-position, a common motif in bioactive molecules. scispace.com

Indole (B1671886) and N-Ms-Indol Derivatives

Indoles are among the most important heterocyclic motifs in medicinal chemistry. The Fischer indole synthesis is a classic method, and modern variations allow for the incorporation of diverse substituents. nih.gov A powerful strategy for synthesizing indoles from propargyl alcohols involves a palladium-catalyzed coupling reaction. The reaction of an N-protected o-iodoaniline, such as N-mesyl-2-iodoaniline, with this compound under Sonogashira conditions would produce a key intermediate. Subsequent intramolecular cyclization, often promoted by a copper catalyst or other electrophilic reagents, would yield the desired 2-substituted N-Ms-indole derivative. The N-mesyl (N-Ms) group serves as a robust protecting group that can be removed or retained as needed for further synthetic manipulations.

Table 2: General Strategy for Indole Synthesis from Propargyl Alcohols

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | o-Iodoaniline derivative, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-aniline derivative |

Other Nitrogen- and Oxygen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other important five- and six-membered heterocycles. mdpi.com

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. The regioselectivity of the cyclization can be controlled by the substitution pattern of the hydrazine and the reaction conditions.

Isoxazoles: Cyclocondensation with hydroxylamine (B1172632) hydrochloride provides a direct route to isoxazoles, where the propargyl alcohol serves as a three-carbon component.

Tetrahydropyrans: A one-pot protocol involving the Lewis acid-catalyzed ring-opening of 1,1-cyclopropanediesters by a propargyl alcohol, followed by a Conia-ene cyclization, yields highly substituted tetrahydropyrans. guidechem.com This method is efficient for creating these oxygen-containing rings, which are present in numerous natural products. guidechem.com

Total Synthesis of Natural Products Incorporating Propargyl Alcohol Substructures

Propargyl alcohols are ubiquitous building blocks in the total synthesis of natural products due to the versatile reactivity of the alkyne and hydroxyl groups. vwr.com While the specific use of this compound in a completed total synthesis is not prominently documented, its value lies in its role as a representative synthon for strategies requiring arylpropargyl alcohol fragments.

A critical application is in the convergent synthesis of complex molecules where a key fragment is an enantioenriched propargylic alcohol. Asymmetric alkyne addition to aldehydes is a powerful method to install a chiral center bearing both hydroxyl and alkynyl groups. The resulting chiral alcohol can then be elaborated. For instance, the alkynyl group of a structure analogous to this compound can undergo various transformations including:

Cross-Coupling Reactions: (e.g., Sonogashira, Cadiot-Chodkiewicz) to extend carbon chains.

Cycloadditions: To form heterocyclic or carbocyclic rings.

Reduction: To access cis- or trans-allylic alcohols, which are themselves key synthetic intermediates.

The synthesis of longanlactone, a natural pyrrole lactone, involved the strategic formation of a propargyl alcohol as a key step. Similarly, the synthesis of adociacetylene B was enabled by a methodology that allows for the direct and convergent installation of the propargylic alcohol moiety. These examples underscore the strategic importance of propargyl alcohols, for which this compound is a functionalized and readily available example.

Development of Bioactive Molecules and Pharmaceutical Intermediates

The true value of this compound as a synthon is realized in its ability to generate novel molecules with potential biological activity. The heterocycles synthesized from this starting material, such as chlorophenyl-substituted furans, indoles, and pyrazoles, are known privileged structures in drug discovery. The 3-chlorophenyl group can enhance biological efficacy or modulate pharmacokinetic properties through favorable halogen bonding and increased lipophilicity.

For example, benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scispace.com The synthesis of a library of 2-(3-chlorophenyl)benzofurans starting from this compound would be a rational approach to discovering new therapeutic agents. Similarly, many indole-based compounds are active in the central nervous system, and the introduction of a chlorophenyl group can be a key structural modification in the development of new drug candidates.

The commercial availability of this compound from suppliers of unique building blocks for pharmaceutical discovery highlights its role as a valuable pharmaceutical intermediate. Its utility allows medicinal chemists to rapidly access novel chemical matter for screening in various disease models.

Precursors for Antifungal Agents

The structural motif of a halogenated phenyl group is a common feature in a number of potent antifungal compounds. The "3-chlorophenyl" moiety present in this compound is a key pharmacophore that can be incorporated into various heterocyclic systems known to exhibit antifungal properties.

Research has demonstrated the successful synthesis and significant in-vitro antifungal activity of compounds containing the 3-chlorophenyl group. For instance, a study on the synthesis of 5-(3-Chlorophenyl)-n-phenyl-1,3,4-thiadiazole-2-amine from 3-chlorobenzoic acid hydrazide showed promising results against Candida albicans. researchgate.net This highlights the potential of precursors bearing the 3-chlorophenyl group to be transformed into effective antifungal agents.

Furthermore, novel trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives incorporating a 3-chlorophenyl ring have been synthesized and evaluated for their antifungal activities. mdpi.com Specifically, compounds such as (E)-3-(3″-chlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one and (E)-3-(3″-chlorophenyl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one have been synthesized, demonstrating the utility of the 3-chlorophenyl scaffold in developing new antifungal candidates. mdpi.com The propargyl alcohol functionality of this compound provides a reactive handle for the construction of such complex structures.

The development of novel triazole-based antifungal agents is another area where this compound can serve as a crucial precursor. nih.govnih.govresearchgate.net The propargyl group is readily converted to a 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This versatile reaction allows for the linkage of the 3-chlorophenylpropargyl moiety to various other molecular fragments, enabling the creation of diverse libraries of triazole-containing compounds for antifungal screening.

Intermediates for Aromatase Inhibitors

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. nih.gov Aromatase inhibitors block the production of estrogens, thereby slowing the growth of cancer cells. nih.gov Both steroidal and non-steroidal aromatase inhibitors have been developed, with many of the non-steroidal inhibitors featuring a nitrogen-containing heterocyclic ring that coordinates to the heme iron of the enzyme. mdpi.com

The 1,2,4-triazole (B32235) and 1,2,3-triazole moieties are prominent pharmacophores in many non-steroidal aromatase inhibitors. mdpi.commdpi.com As mentioned previously, the propargyl group of this compound is an excellent precursor for the synthesis of 1,2,3-triazoles. This makes it a highly attractive intermediate for the development of novel aromatase inhibitors.

For example, research into new 1,2,3-triazole-based compounds targeting aromatase has shown promising results. ekb.eg The synthesis of these compounds often involves the "click chemistry" reaction with a terminal alkyne. By utilizing this compound, medicinal chemists can introduce the 3-chlorophenyl group into the inhibitor structure, a substitution pattern that can influence the compound's binding affinity and selectivity for the aromatase enzyme. The synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has also been explored for their aromatase inhibitory activity, indicating the importance of substituted phenyl rings in this class of drugs. nih.gov

The general synthetic strategy would involve converting the hydroxyl group of this compound to an azide (B81097) or reacting the terminal alkyne with an azide-containing fragment to form the triazole ring. This straightforward and high-yielding reaction allows for the rapid generation of a library of potential aromatase inhibitors for biological evaluation.

Exploration in Medicinal Chemistry Lead Generation

Lead generation is a critical first step in the drug discovery process, involving the identification of chemical compounds that show a desired biological activity. pacific.edu The structural features of this compound make it an ideal scaffold for the creation of diverse molecular libraries for high-throughput screening.

The presence of three distinct functional handles—the hydroxyl group, the alkyne, and the chloro-substituted aromatic ring—allows for a multitude of chemical transformations. This "three-dimensional" diversity is highly desirable in lead generation as it allows for the exploration of a wider chemical space.

The alkyne functionality is particularly valuable as it can participate in a variety of powerful coupling reactions, including the aforementioned "click chemistry" to form triazoles, Sonogashira coupling, and various cyclization reactions. nih.gov The 1,2,3-triazole ring, often formed via click chemistry, is considered a valuable "linker" in medicinal chemistry due to its stability, polarity, and ability to form hydrogen bonds. nih.gov

Mechanistic Insights and Kinetic Studies of Reactions Involving 3 3 Chlorophenyl Prop 2 Yn 1 Ol

Reaction Mechanism Elucidation Through Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable tools for elucidating reaction mechanisms by allowing for the identification of transient intermediates and final products. jchps.com In the context of reactions with 3-(3-chlorophenyl)prop-2-yn-1-ol, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, would provide detailed structural information.

A hypothetical acid-catalyzed Meyer-Schuster rearrangement of this compound to the corresponding α,β-unsaturated ketone, 3-(3-chlorophenyl)prop-2-en-1-one, serves as an excellent example.

Infrared (IR) Spectroscopy: The progress of this rearrangement could be conveniently monitored by IR spectroscopy. The starting material, this compound, exhibits characteristic absorption bands for the hydroxyl group (-OH) stretch around 3300-3400 cm⁻¹, the alkyne C≡C stretch near 2100-2260 cm⁻¹, and the ≡C-H stretch around 3300 cm⁻¹. libretexts.org As the reaction proceeds, these peaks would diminish and be replaced by new, strong absorption bands corresponding to the α,β-unsaturated ketone product. These would include a carbonyl (C=O) stretch at approximately 1685 cm⁻¹ and a C=C stretch around 1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for the structural transformation. In the ¹H NMR spectrum of the starting material, the acetylenic proton would appear as a shielded signal, while the propargylic protons would be adjacent to the hydroxyl group. Upon conversion to the enone, the disappearance of the acetylenic proton signal and the appearance of vinylic proton signals in the downfield region (typically 6-8 ppm) would be indicative of product formation. Similarly, in the ¹³C NMR spectrum, the sp-hybridized carbon signals of the alkyne (around 70-90 ppm) would be replaced by signals for the sp²-hybridized carbons of the alkene and the carbonyl carbon (typically >190 ppm).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) could be employed to identify the molecular weights of the starting material, product, and any potential intermediates, such as a protonated allene (B1206475) species, which is often proposed in the Meyer-Schuster rearrangement mechanism.

A hypothetical data table illustrating the expected spectroscopic shifts is presented below:

| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) |

| This compound | ~3350 (-OH), ~3300 (≡C-H), ~2120 (C≡C) | ~4.3 (CH₂), ~2.5 (≡C-H) | ~134 (Ar-Cl), ~129-128 (Ar), ~85 (C≡C), ~80 (C≡C), ~52 (CH₂) |

| 3-(3-Chlorophenyl)prop-2-en-1-one | ~1685 (C=O), ~1620 (C=C) | ~7.5-7.3 (Ar-H), ~7.0 (vinyl-H), ~6.8 (vinyl-H) | ~195 (C=O), ~138 (C=C), ~135 (Ar-Cl), ~130-128 (Ar), ~125 (C=C) |

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For reactions involving this compound, a deuterium (B1214612) labeling study could provide significant mechanistic insights.

Consider a hypothetical base-catalyzed isomerization of this compound where the rate-determining step might involve the abstraction of the acetylenic proton. To test this hypothesis, the reaction could be carried out with the deuterated analogue, this compound-d₁, where the acetylenic hydrogen is replaced by deuterium.

If the cleavage of the C-H/C-D bond is the rate-limiting step, a primary KIE (kH/kD) greater than 1 would be expected. The magnitude of the KIE can provide further details about the transition state. A large KIE (typically 3-8) suggests a linear and symmetric transition state where the proton is being transferred.

A hypothetical set of results for such an experiment is shown in the table below:

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.4 x 10⁻⁴ | 5.2 |

| This compound-d₁ | 4.6 x 10⁻⁵ |

A kH/kD value of 5.2 would strongly support a mechanism where the abstraction of the acetylenic proton is the rate-determining step of the reaction.

Role of Catalysts and Ligands in Modulating Reaction Pathways

Catalysts and their associated ligands play a pivotal role in directing the outcome of reactions involving propargyl alcohols. nih.govnih.gov For this compound, the choice of catalyst could lead to a variety of different products. Gold and other transition metal catalysts are known to activate the alkyne moiety towards nucleophilic attack.

A hypothetical gold-catalyzed intramolecular cyclization of a derivative of this compound, for instance, where an ortho-nucleophile is present on a tethered aromatic ring, could lead to the formation of a heterocyclic product. The nature of the ligand on the gold catalyst could influence the efficiency and selectivity of this transformation.

The following table presents hypothetical data on the effect of different ligands on the yield of a cyclized product:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| AuCl | PPh₃ | Dichloromethane | 25 | 45 |

| AuCl | JohnPhos | Dichloromethane | 25 | 85 |

| AuCl | XPhos | Toluene | 60 | 92 |

| AuCl₃ | None | Acetonitrile (B52724) | 25 | 60 |

These hypothetical results suggest that bulky, electron-rich phosphine (B1218219) ligands like JohnPhos and XPhos significantly improve the catalytic activity, likely by stabilizing the gold center and promoting the desired reaction pathway.

Stereochemical Outcome Analysis in Asymmetric Transformations

The synthesis of enantiomerically pure propargyl alcohols is of great interest as they are valuable chiral building blocks. organic-chemistry.orgrsc.org An asymmetric reduction of the corresponding ketone, 3-(3-chlorophenyl)prop-2-yn-1-one, would be a common strategy to access chiral this compound. The stereochemical outcome of such a reaction would be highly dependent on the chiral catalyst or reagent employed.

For example, an asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand could be envisioned. The enantiomeric excess (e.e.) of the resulting (R)- or (S)-3-(3-chlorophenyl)prop-2-yn-1-ol would be a direct measure of the stereoselectivity of the catalyst system.

The table below shows hypothetical results for the asymmetric reduction of 3-(3-chlorophenyl)prop-2-yn-1-one with different chiral ligands:

| Catalyst Precursor | Chiral Ligand | Product Configuration | Enantiomeric Excess (e.e., %) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | (S) | 95 |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | (R) | 94 |

| Rh(cod)Cl₂ | (S)-BINAP | (S) | 88 |

| Rh(cod)Cl₂ | (R)-BINAP | (R) | 87 |

This hypothetical data illustrates that the choice of the chiral ligand is critical in controlling the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the desired chiral propargyl alcohol. The high enantiomeric excess values indicate a well-defined transition state where the chiral ligand effectively shields one face of the prochiral ketone from the reducing agent.

Computational and Theoretical Investigations of 3 3 Chlorophenyl Prop 2 Yn 1 Ol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic landscape of organic molecules. For 3-(3-chlorophenyl)prop-2-yn-1-ol, these calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties that govern its chemical behavior.

Methods such as DFT with the B3LYP functional and a basis set like 6-311G(d,p) are employed to optimize the molecular geometry and calculate various electronic descriptors. ncsu.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, the distribution of atomic charges, often calculated using Mulliken population analysis, reveals the electrophilic and nucleophilic centers within the molecule. epstem.net In this compound, the electron-withdrawing nature of the chlorine atom and the delocalization of π-electrons across the phenyl ring and alkyne moiety significantly influence the charge distribution. The oxygen atom of the hydroxyl group is expected to have a partial negative charge, making it a potential site for electrophilic attack, while the hydrogen of the hydroxyl group is electropositive. The carbon atoms of the acetylene (B1199291) group also exhibit unique electronic characteristics due to their sp-hybridization.

Table 1: Calculated Electronic Properties of this compound (Note: These values are representative and would be obtained from specific DFT calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (kcal/mol) | -850.45 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.85 | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy (eV) | -1.20 | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 5.65 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule. |

Molecular Dynamics Simulations of Solvent Effects and Conformational Landscapes

While quantum calculations are ideal for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution. nih.gov MD simulations can model the interactions between this compound and solvent molecules, providing a detailed picture of solvation effects and conformational dynamics. nih.gov

In an MD simulation, the molecule and its surrounding solvent are represented by a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. researchgate.net By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations can reveal:

Solvent Structuring: How polar solvent molecules like water or ethanol (B145695) arrange themselves around the solute, particularly around the hydroxyl group through hydrogen bonding.

Conformational Analysis: The rotation around the C-C single bonds allows the molecule to adopt various conformations. MD simulations can explore the conformational landscape and determine the relative populations and lifetimes of different conformers. nih.gov

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the alcohol group and the solvent are critical to its solubility and reactivity. MD simulations can calculate the average number of hydrogen bonds and their lifetimes. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA (for solute), TIP4P/2005 (for water) |

| System Size | 1 solute molecule + ~2000 water molecules |

| Temperature | 298 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scielo.brresearchgate.net These predictions can aid in the structural confirmation of newly synthesized compounds.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. epstem.net By computing the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This allows for the assignment of specific absorption bands to particular vibrational modes, such as the O-H stretch, C≡C stretch, and C-Cl stretch in this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). Comparing these predicted shifts with experimental data is a powerful method for structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or semi-empirical methods like INDO/S-CI can be used to predict the electronic absorption spectra of molecules. scielo.brscielo.br These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities of absorption bands in the UV-Vis spectrum. For this compound, the transitions would likely be of the π → π* type, involving the phenyl ring and the alkyne group.

Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR (cm⁻¹) | O-H stretch | 3650 | 3600-3200 |

| C≡C stretch | 2230 | 2260-2100 | |

| C-Cl stretch | 780 | 800-600 | |

| ¹³C NMR (ppm) | Alkyne C1 | 85.5 | ~85 |

| Alkyne C2 | 88.2 | ~88 | |

| UV-Vis (nm) | λ_max | 255 | 252 |

Rational Design of New Catalytic Systems and Reaction Pathways

Computational chemistry plays a crucial role in the rational design of catalysts and the optimization of reaction conditions. The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as the Sonogashira coupling, which pairs a terminal alkyne with an aryl halide. wikipedia.org

Theoretical studies can be employed to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface for a catalytic cycle, such as the palladium- and copper-catalyzed Sonogashira reaction, computational models can identify transition states and intermediates. This helps in understanding the rate-determining steps and factors that control selectivity.

Design Efficient Catalysts: The properties of ligands in a metal complex are critical to its catalytic activity. DFT calculations can be used to screen potential ligands by evaluating their electronic (e.g., electron-donating ability) and steric properties (e.g., bite angle, bulkiness). libretexts.org This allows for the in-silico design of more active and stable catalysts for coupling reactions involving aryl chlorides, which are typically less reactive than bromides or iodides. libretexts.org

Predict Reaction Outcomes: By calculating the activation energies for desired and potential side reactions (like the homocoupling of the alkyne, known as Glaser coupling), computational models can help in choosing conditions that maximize the yield of the desired product. wikipedia.org For instance, the development of copper-free Sonogashira protocols has been driven by the desire to avoid such side reactions. wikipedia.org

Table 4: Computationally-Guided Catalyst Systems for Sonogashira Coupling

| Catalyst System | Components | Key Features & Computational Insight |

|---|---|---|

| Classic Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Well-established system. Computational studies focus on the synergistic roles of Pd and Cu in the catalytic cycle. |

| Bulky Phosphine (B1218219) Ligands | Pd(OAc)₂, P(t-Bu)₃ | DFT calculations show that electron-rich and bulky phosphines promote the oxidative addition step, enabling the use of less reactive aryl chlorides. libretexts.org |

| N-Heterocyclic Carbene (NHC) Ligands | Pd-NHC Complex, CuI or Cu-free | Theoretical models indicate strong σ-donation from NHC ligands stabilizes the Pd center, leading to highly active and thermally stable catalysts. libretexts.org |

| Palladium-Nitrogen Complexes | Bis-oxazoline palladium catalyst, CuI | Computational screening can optimize the N-donor ligand structure for efficient copper-free or low-copper coupling reactions. libretexts.org |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of "3-(3-Chlorophenyl)prop-2-yn-1-ol" and for identifying and quantifying impurities. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide mass accuracy in the low ppm range, enabling the confident assignment of elemental compositions.

In the context of synthesizing "this compound," which is often achieved through Sonogashira coupling of 3-chloro-1-iodobenzene and propargyl alcohol, HRMS is critical for identifying potential side products. Common impurities can arise from the homocoupling of the alkyne (to form 1,5-hexadiyne-3,4-diol) or the starting materials remaining unreacted. The high resolving power of HRMS can differentiate between the desired product and these impurities, even if their nominal masses are similar.

For instance, in the analysis of related chloro-substituted aromatic compounds, HPLC coupled with TOF-MS has been effectively used to identify degradation impurities. This approach allows for the separation of the main compound from its impurities, followed by accurate mass measurement to propose their elemental compositions. In a study on bupropion, a compound containing a 3-chlorophenyl moiety, LC-MS-TOF was instrumental in characterizing degradation products, showcasing the power of this technique for impurity profiling.

Table 1: Representative HRMS Data for a Structurally Related Compound

| Compound Name | Ionization Mode | Theoretical m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |

| 1-hydroxy-1-(3-chlorophenyl)propan-2-one | ESI+ | 185.0364 [M+H]⁺ | 185.0369 | 2.7 | C₉H₁₀ClO₂ |

This table presents representative data for a related compound to illustrate the application of HRMS. Data for "this compound" would be analogous.

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals of "this compound."

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For "this compound," COSY would show correlations between the protons of the chlorophenyl ring and between the methylene (B1212753) and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

Solid-state NMR could be employed to study the compound in its solid form, providing insights into its crystalline packing and polymorphic forms.

Table 2: Representative 2D NMR Data for a Functionalized Propargyl Alcohol Analog

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | HMBC Correlations |

| Aromatic Protons | Other Aromatic Protons | Aromatic Carbons | Alkyne Carbons, Other Aromatic Carbons |

| Methylene Protons (-CH₂-) | Hydroxyl Proton (-OH) | Methylene Carbon | Alkyne Carbons |

| Hydroxyl Proton (-OH) | Methylene Protons (-CH₂-) | - | Methylene Carbon, Alkyne Carbon |

This table illustrates the type of data obtained from 2D NMR experiments for a generic propargyl alcohol analog.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are the gold standard for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a common method for analyzing compounds of this nature. A mobile phase consisting of a mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution program, where the solvent composition changes over time, allows for the separation of the target compound from both more polar and less polar impurities. UV detection is suitable due to the presence of the chromophoric phenyl ring. A validated HPLC method can provide precise and accurate quantification of the purity.

Gas Chromatography (GC) : GC can also be employed for purity analysis, particularly if the compound and its potential impurities are thermally stable and volatile. A capillary column with a suitable stationary phase (e.g., a polysiloxane) would be used. Flame ionization detection (FID) is a common choice for quantification. GC is also highly effective for monitoring reaction progress by analyzing aliquots of the reaction mixture over time.

Table 3: Representative HPLC Method Parameters for a Chloro-Aromatic Compound

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: Acetonitrile, B: Phosphate Buffer (pH 3.0) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

This table provides an example of HPLC conditions used for a related chloro-aromatic compound, which could be adapted for "this compound".

X-ray Crystallography for Absolute Stereochemistry Determination

For molecules that are chiral and can be crystallized, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. While "this compound" itself is not chiral, derivatives of it could be. If, for example, the alcohol were to be resolved into its enantiomers and derivatized with a chiral auxiliary, X-ray crystallography could be used to determine the absolute stereochemistry of the resulting diastereomers. This technique provides unequivocal proof of the molecular structure and its configuration. The structure of related functionalized propargyl alcohols has been successfully determined using this method.

Table 4: Representative Crystallographic Data for a Related Organic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7092 |

| b (Å) | 8.2370 |

| c (Å) | 12.5256 |

| β (°) | 102.252 |

| Volume (ų) | 877.9 |

| Z | 4 |

This table shows representative crystallographic data for a substituted organic molecule to illustrate the type of information obtained from X-ray diffraction analysis.

Future Research Trajectories and Emerging Paradigms in the Chemistry of 3 3 Chlorophenyl Prop 2 Yn 1 Ol

Sustainable and Eco-Friendly Synthetic Strategies

The development of sustainable and eco-friendly synthetic protocols is a paramount objective in modern chemistry. For the synthesis of 3-(3-chlorophenyl)prop-2-yn-1-ol and its derivatives, future research will likely focus on minimizing environmental impact by adhering to the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. Research has demonstrated the successful application of microwave assistance in related syntheses, such as the preparation of trazodone (B27368) analogues, achieving yields of 69% in just one minute. mdpi.com This approach could be adapted for the key coupling or functionalization steps in the synthesis of this compound.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry employs ultrasonic waves to induce cavitation in the reaction medium, creating localized high-temperature and high-pressure zones that accelerate mass transfer and reaction rates. This method has been successfully used to synthesize triazine derivatives in aqueous media, significantly reducing the reliance on toxic organic solvents and often improving yields. mdpi.com

Solvent-Free and Aqueous Media Reactions: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Future syntheses will likely explore solvent-free conditions or the use of water as a reaction medium. While solvent-free synthesis of certain heterocyclic compounds has resulted in slightly lower yields compared to using ethanol (B145695), the environmental benefits are substantial. mdpi.com

Use of Greener Reagents and Catalysts: The replacement of stoichiometric, often toxic, reagents with catalytic amounts of more benign substances is a core tenet of green chemistry. For instance, using catalytic amounts of iron(II) phthalocyanine (B1677752) has been shown to improve reaction yields in the synthesis of certain amines. mdpi.com

| Technique | Typical Conditions | Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Sealed vessel, microwave irradiation | Rapid heating, shorter reaction times, improved yields. mdpi.commdpi.com | Sonogashira coupling or subsequent functionalization reactions. |

| Ultrasound-Assisted Synthesis | Ultrasonic bath/probe, often at room temperature | Enhanced reaction rates, applicable in aqueous media, reduced energy consumption. mdpi.com | Modification of the alcohol or alkyne moiety. |

| Solvent-Free Conditions | Heating neat reactants | Eliminates solvent waste, simplifies workup, reduces environmental impact. mdpi.com | Solid-state or melt-phase reactions. |

Photoredox and Electrochemical Catalysis in Functionalizations

Photoredox and electrochemical catalysis are powerful, emerging tools for organic synthesis that enable novel transformations under mild conditions. These methods offer unique pathways for the functionalization of molecules like this compound by generating highly reactive intermediates.

Photoredox Catalysis utilizes visible light to excite a photocatalyst (often a ruthenium or iridium complex, but also organic dyes), which can then engage in single-electron transfer (SET) processes with organic substrates. nih.govscispace.com This can occur via two main pathways:

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce a substrate to generate a radical anion. scispace.com

Oxidative Quenching: The excited photocatalyst is oxidized by an electron acceptor, generating a potent oxidant that can abstract an electron from a substrate to form a radical cation. scispace.com

For this compound, photoredox catalysis could open avenues for:

C-H Functionalization: Direct functionalization of the phenyl ring by generating aryl radicals that can participate in Minisci-type reactions with heteroarenes or other radical acceptors. nih.gov

Alkynyl Group Transformations: The triple bond could be functionalized through radical addition processes initiated by photoredox-generated radicals.

Formation of Acyl Radicals: The propargyl alcohol moiety could potentially be oxidized to an aldehyde, which can then serve as a precursor for an acyl radical, enabling subsequent C-H acylation reactions. nih.gov

Electrochemical Catalysis (Electrosynthesis) uses an electric current to drive oxidation and reduction reactions, often eliminating the need for chemical redox agents and thereby reducing waste. vapourtec.com The electrochemical properties of related compounds, such as 3,4,5-tris(3-chlorophenyl)-1,2-diphosphaferrocene, have been studied, indicating that the position of the chloro-substituent influences the reduction potential. nih.gov This suggests that the 3-chlorophenyl group in the target molecule is electrochemically active. Future research could explore the direct electrochemical oxidation or reduction of this compound to initiate a variety of synthetic transformations, providing a highly controllable and green alternative to traditional methods.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalable synthesis. vapourtec.com The application of flow chemistry to the synthesis of this compound would be a major step towards efficient and safe industrial production.

Key benefits include:

Enhanced Safety: The small reactor volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates.

Precise Process Control: Superior heat and mass transfer allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields.

Scalability: Increasing production volume is achieved by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for scaling up batch reactors.

Integration of Processes: Multi-step syntheses can be telescoped into a single continuous flow process, eliminating the need for isolation and purification of intermediates, thus saving time, resources, and reducing waste.

A potential flow synthesis of this compound could involve pumping a solution of 1-chloro-3-iodobenzene (B1293798) and propargyl alcohol through a heated reactor column packed with a solid-supported palladium catalyst (for Sonogashira coupling), followed by in-line purification to yield the final product continuously.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is creating a paradigm shift in how chemical research is conducted. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. beilstein-journals.orgrjptonline.org

For a molecule like this compound, ML could be transformative in several ways:

Reaction Prediction: ML models, trained on vast datasets of known reactions, can predict the most likely products, yields, and optimal conditions (e.g., catalyst, solvent, temperature) for a given set of reactants. beilstein-journals.org This can significantly reduce the number of trial-and-error experiments required.

Optimization of Complex Reactions: For multi-component reactions or when exploring new functionalizations, ML algorithms, particularly those using active learning, can intelligently guide experimentation. nih.gov The algorithm can suggest the next set of experiments that would be most informative for optimizing a desired outcome, such as maximizing yield or selectivity, thereby accelerating the discovery process. nih.gov

Automated Synthesis: The integration of ML models with robotic flow chemistry platforms enables the concept of "self-driving laboratories." beilstein-journals.org In such a system, an ML algorithm could design a synthetic route for a derivative of this compound, predict the optimal conditions, direct a robotic system to perform the reaction, analyze the results, and then use that new data to refine its models for the next iteration, creating a fully autonomous cycle of discovery and optimization.

| ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Reaction Yield Prediction | Models are trained to predict the yield of a reaction based on reactants, reagents, and conditions. rjptonline.org | Rapidly screen potential synthetic routes to prioritize high-yielding pathways. |

| Condition Optimization | Algorithms suggest experimental conditions to maximize a target property (e.g., yield, enantioselectivity). beilstein-journals.org | Efficiently find the optimal catalyst, solvent, and temperature for novel functionalizations. |

| Retrosynthesis Planning | AI tools propose disconnection strategies to design synthetic pathways for a target molecule. | Discover new, more efficient, or more sustainable routes to the core structure and its analogues. |

| Active Learning | The model iteratively requests data for the most informative experiments to perform, reducing the total number of experiments needed. nih.gov | Accelerate the development of complex, multi-parameter reactions involving the molecule. |

Q & A

Q. How can the synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol be optimized for higher yield?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution compared to ethanol/methanol, as seen in analogous syntheses of chlorophenyl ketones .

- Catalyst and Base : Alkaline conditions (e.g., K₂CO₃) or transition-metal catalysts (e.g., CuI for Sonogashira coupling) can improve reactivity of the propargyl alcohol moiety .

- Temperature Control : Reflux conditions (70–100°C) are typical, but microwave-assisted synthesis could reduce reaction time .

- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) may enhance purity .

Table 1: Synthesis Optimization Parameters

| Parameter | Baseline (Analogous Compounds) | Suggested Modifications |

|---|---|---|

| Solvent | Ethanol/Methanol | DMF/THF |

| Catalyst | Alkaline conditions | CuI/Pd(PPh₃)₄ |

| Temperature | Reflux (80°C) | Microwave (100°C, 30 min) |

| Purification | Distillation | Column chromatography |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Propargyl alcohol derivatives are toxic and irritants .

- Ventilation : Conduct reactions in a fume hood due to potential release of chlorinated volatile organic compounds (VOCs) .

- Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How does the chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-chlorophenyl moiety introduces both electronic and steric effects:

- Electronic Effects : The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. This can direct regioselectivity in reactions like Suzuki-Miyaura coupling .

- Steric Hindrance : The meta-chloro substituent reduces steric crowding compared to ortho/para positions, favoring planar transition states in cycloaddition reactions.

- Experimental Validation : Use DFT calculations (e.g., Gaussian) to map electron density distribution and compare with experimental NMR/X-ray data .

Q. What challenges arise in crystallographic refinement of this compound using SHELX?

Methodological Answer:

- Disorder in Propargyl Chain : The linear alkyne group may exhibit rotational disorder. Address this via PART commands in SHELXL to refine occupancy .

- Hydrogen Bonding Networks : Use HYDROGEN and AFIX instructions to model O–H···Cl interactions, which stabilize the crystal lattice. Graph-set analysis (e.g., Etter’s rules) can classify motifs like .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding geometry .

Table 2: SHELX Refinement Parameters

| Challenge | SHELX Command/Strategy | Reference |

|---|---|---|

| Propargyl chain disorder | PART 0.5 for split positions | |

| H-bond refinement | AFIX 147 for O–H groups | |